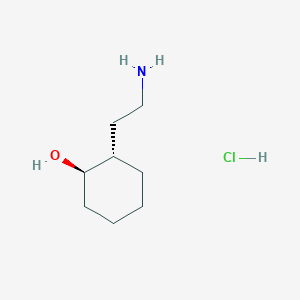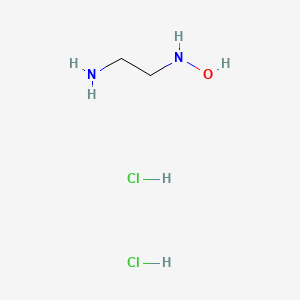
(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO and its molecular weight is 179.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Directive Effects in Epoxide Opening
Research by Gassman and Gremban (1984) explored the regiospecificity control in the opening of epoxides by trimethylsilyl cyanide - zinc iodide, leading to the creation of compounds with adjacent hydroxyl, trimethylsiloxyl, and acetoxyl groups. This method facilitates the conversion of cyclohex-2-en-R*-1-ol into (1R*;2S*;3R*)-3-aminocyclohexan-1,2-diol, demonstrating a foundational technique in organic synthesis that could impact the synthesis of complex molecules (Gassman & Gremban, 1984).
Hydrogel Formation from Cyclo(L-Tyr-L-Lys)
Xie et al. (2009) investigated the gelation properties of Cyclo(L-Tyr-L-Lys) and its ε-amino derivatives in water and various organic solvents. This study not only highlights the potential for creating novel organo- and hydrogels but also demonstrates the importance of intermolecular hydrogen-bonding in self-aggregation, which could have implications for material science and drug delivery systems (Xie et al., 2009).
Structural Analysis of β-Oligopeptides
Abele, Seiler, and Seebach (1999) provided insights into the synthesis, crystal structures, and modeling of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid. Their findings on the unique secondary-structural motifs and intramolecular hydrogen-bonding offer significant implications for the development of novel peptides and proteins with potential biomedical applications (Abele et al., 1999).
Environmental Exposure to Plasticizers
Silva et al. (2013) investigated the environmental exposure to DINCH, a plasticizer used to replace phthalates. Their study on the detection of oxidative metabolites in urine samples emphasizes the importance of monitoring environmental and human exposure to synthetic chemicals, contributing to environmental health research (Silva et al., 2013).
Noncyclic Bis-D- and L-Tripeptides
Hanessian, Vinci, Fettis, Maris, and Viet (2008) explored the self-assembly of noncyclic bis-D- and L-tripeptides into tubular constructs. Their work highlights the structural complexity achievable through peptide design, with potential applications in nanotechnology and molecular recognition (Hanessian et al., 2008).
Eigenschaften
IUPAC Name |
(1R,2S)-2-(2-aminoethyl)cyclohexan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h7-8,10H,1-6,9H2;1H/t7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZQPVKOXJNHFY-KZYPOYLOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2701114.png)


![4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2701118.png)

![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde](/img/structure/B2701122.png)
![N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2701125.png)




![4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2701131.png)


